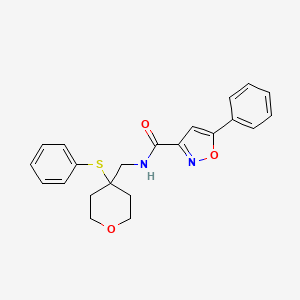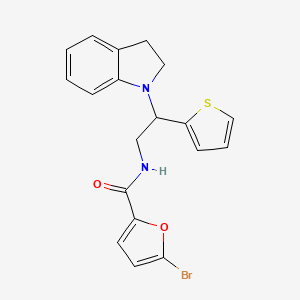
5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is an organic compound with a complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions::
The synthesis of this compound often involves the use of intermediate products that are built up step by step through a series of chemical reactions. Starting materials typically include isoxazole derivatives and phenylthio tetrahydro-2H-pyran intermediates. These are combined through nucleophilic substitution reactions.
In industrial settings, large-scale production of this compound requires precise control of reaction conditions, such as temperature, pressure, and pH levels. Catalysts may also be employed to enhance reaction efficiency and yield. Continuous flow reactors are sometimes used to streamline the production process and maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes::
5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and nucleophiles for substitution reactions (e.g., sodium hydride).
The major products formed depend on the specific reactions and conditions used. For instance, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions could yield different hydrogenated products.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across various scientific disciplines:
Chemistry::In synthetic organic chemistry, it serves as a building block for the construction of more complex molecules.
It is studied for its potential biological activities, including antibacterial and antifungal properties.
Researchers investigate its potential therapeutic effects, particularly in designing new drug candidates for various diseases.
In the industrial sector, it may be utilized in the development of new materials with unique properties.
Wirkmechanismus
Mechanism of Action::
The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it interacts with specific molecular targets in cells, altering biochemical pathways and cellular functions.
Potential molecular targets include enzymes, receptors, and nucleic acids. The compound can modulate these targets, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide can be compared to similar compounds to highlight its uniqueness.
Similar Compounds::Some compounds with similar structural motifs include other isoxazole derivatives and pyran-based molecules
This article should serve as a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Is there anything else you need help with?
Eigenschaften
IUPAC Name |
5-phenyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-21(19-15-20(27-24-19)17-7-3-1-4-8-17)23-16-22(11-13-26-14-12-22)28-18-9-5-2-6-10-18/h1-10,15H,11-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNAHGPLDLZTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2767923.png)


![[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2767926.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2767928.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2767929.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2767933.png)
![N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2767934.png)


![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2767944.png)
![3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/new.no-structure.jpg)

